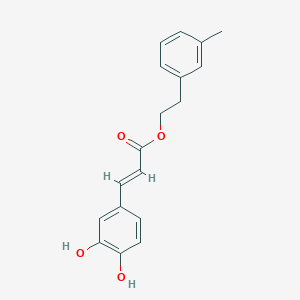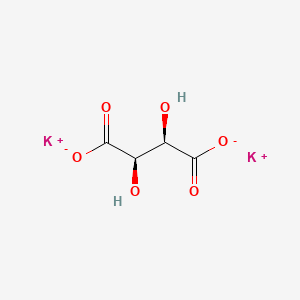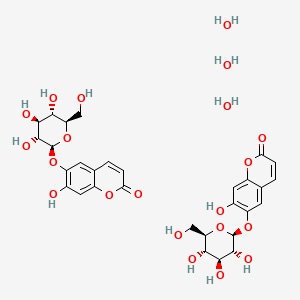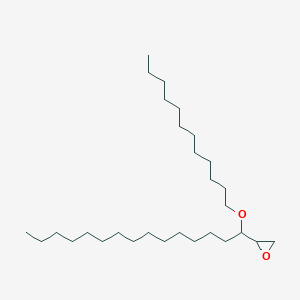
Dodecyl and tetradecyl glycidyl ethers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl and tetradecyl glycidyl ethers is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl and tetradecyl glycidyl ethers typically involves the epoxidation of alkenes. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring . The reaction conditions usually involve the use of an inert solvent like dichloromethane (DCM) and are carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of oxiranes, including this compound, can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process often employs a silver catalyst and is conducted at elevated temperatures and pressures to ensure high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dodecyl and tetradecyl glycidyl ethers undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amines, respectively.
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, and carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under acidic or basic conditions.
Major Products
Diols: Formed by the ring-opening reaction with water.
Ethers: Formed by the reaction with alcohols.
Amines: Formed by the reaction with amines.
Scientific Research Applications
Dodecyl and tetradecyl glycidyl ethers has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dodecyl and tetradecyl glycidyl ethers involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxybutane: A smaller oxirane compound with similar reactivity but different physical properties.
2-(Oxiran-2-yl)oxirane: Another oxirane compound with a different substitution pattern on the ring.
2-tert-Butyloxirane: An oxirane with a bulky tert-butyl group, affecting its reactivity and applications.
Uniqueness
Dodecyl and tetradecyl glycidyl ethers is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
IUPAC Name |
2-(1-dodecoxypentadecyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-28(29-27-31-29)30-26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXJGQQISNMEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1CO1)OCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
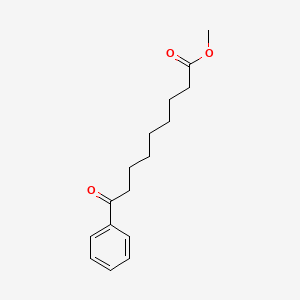
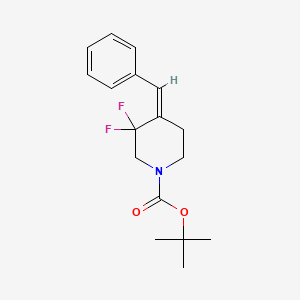
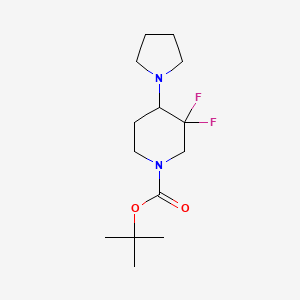
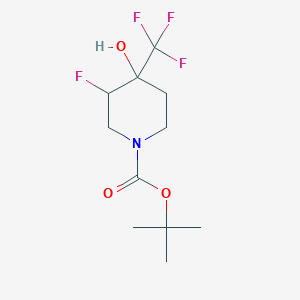
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)
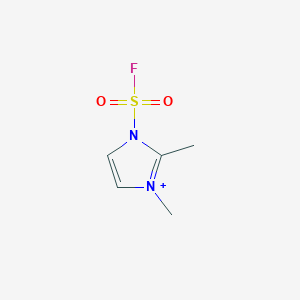

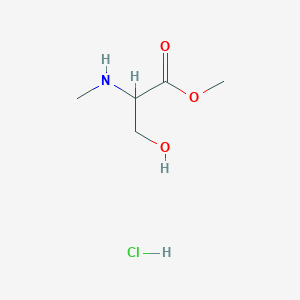
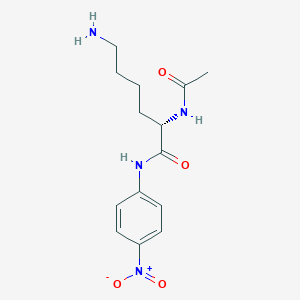
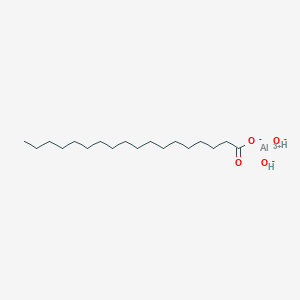
![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
